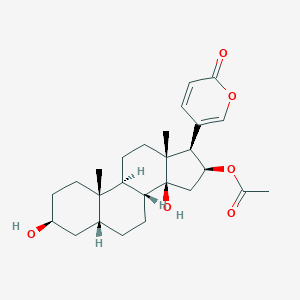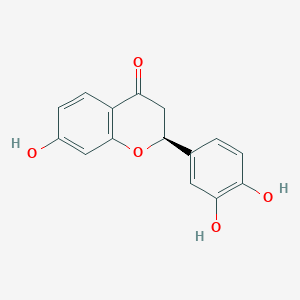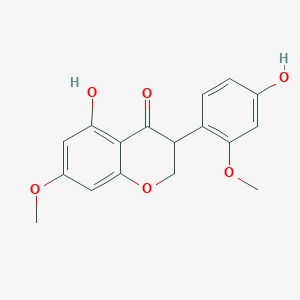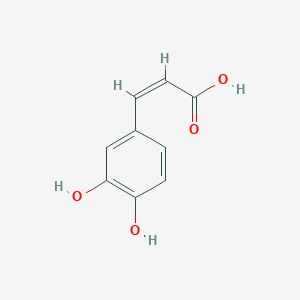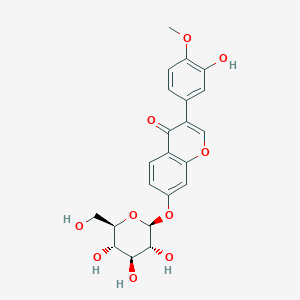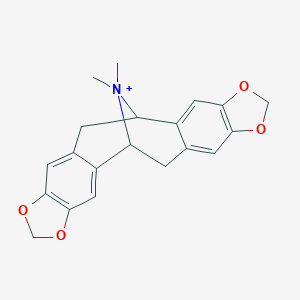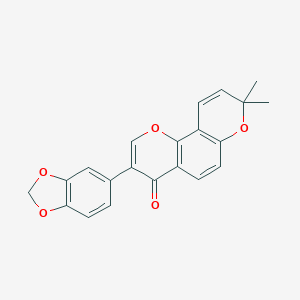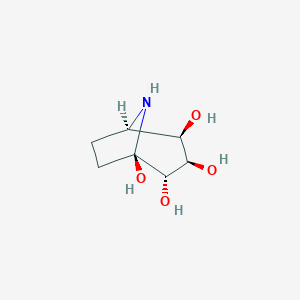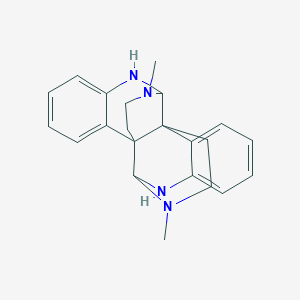
Chrysoeriol
Übersicht
Beschreibung
Chrysoeriol is a flavone, chemically the 3’-methoxy derivative of luteolin . It has antioxidant, anti-inflammatory, antitumor, antimicrobial, antiviral, and free radical scavenging activities . It is synthetized in several plant species and comes from several natural sources, especially medicinal plants .
Synthesis Analysis
This compound can be biosynthesized from luteolin in Escherichia coli using a rice-derived 3’-O-methyltransferase named ROMT-9 . The enzyme was engineered for better bio-production, and the variants promoted this compound formation to more than 85 mg/L from 200 mg/L of luteolin in 24 hours .Molecular Structure Analysis
This compound is a 3’-O-methoxy flavone, which means that it is a chemically derived product of luteolin . More details about its molecular structure can be found in various scientific diagrams .Chemical Reactions Analysis
This compound has been shown to have good properties of stability . It has been used in the biosynthesis of this compound from luteolin in E. coli using ROMT-9 .Physical And Chemical Properties Analysis
This compound is a powder that is stable at -20°C for 3 years and at 4°C for 2 years. In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Chrysoeriol wurde als Träger potenter Antitumor-Eigenschaften identifiziert. Es zeigt Aktivität gegen verschiedene Krebsarten, darunter Gebärmutterhals- und Lungenkrebs . Die Verbindung stört krankheitsbedingte Progressionswege und bietet eine vielversprechende Möglichkeit für therapeutische Interventionen in der Onkologie.
Entzündungshemmende Wirkungen
Das entzündungshemmende Potenzial von this compound ist bedeutend. Es kann entzündliche Reaktionen modulieren und ist damit eine wertvolle Verbindung für die Forschung nach Behandlungen für chronisch-entzündliche Erkrankungen .
Antioxidative Eigenschaften
Als Antioxidans hilft this compound bei der Beseitigung freier Radikale und schützt so Zellen vor oxidativem Stress. Diese Eigenschaft ist entscheidend für die Untersuchung neurodegenerativer Erkrankungen und des Alterns .
Antidiabetische Wirkung
This compound hat sich bei der Diabetes-Management vielversprechend gezeigt. Bei diabetischen Ratten führte die orale Behandlung mit this compound zu einer erheblichen Senkung des Blutzuckerspiegels und einer Erhöhung des Insulinspiegels . Dies unterstreicht sein Potenzial für die Anwendung in der Forschung nach antidiabetischen Medikamenten.
Antimikrobielle Wirksamkeit
Die Verbindung hat antimikrobielle Aktivitäten gegen verschiedene gramnegative und grampositive Bakterien gezeigt. Dies macht this compound zu einem interessanten Untersuchungsobjekt für die Entwicklung neuer antibakterieller Wirkstoffe .
Herz-Kreislauf-Gesundheit
Die Auswirkungen von this compound auf Herz-Kreislauf-Erkrankungen sind bemerkenswert. Seine Rolle in verschiedenen Signalwegen kann genutzt werden, um Erkrankungen wie Atherosklerose zu verstehen und zu behandeln .
Neuroprotektive Wirkungen
Untersuchungen haben gezeigt, dass this compound neuroprotektive Wirkungen haben könnte, die bei der Behandlung und Vorbeugung neurogenetischer Erkrankungen wie Alzheimer und Parkinson von Vorteil sein könnten .
Antithrombotische und Antihyperlipidämie-Wirkungen
Die antithrombotischen und antihyperlipidämischen Wirkungen von this compound deuten darauf hin, dass es eine Rolle bei der Vorbeugung von Blutgerinnseln und der Behandlung von Cholesterinspiegeln spielen könnte .
Wirkmechanismus
Chrysoeriol, also known as 3’-Methoxyapigenin, is a dietary flavonoid found in numerous plants . This compound has been the subject of extensive research due to its potential health benefits and therapeutic outcomes .
Target of Action
This compound primarily targets the protein cytochrome P450 2A13 , a variant of cytochrome P450 2A6, which plays a crucial role in drug metabolism in the liver .
Mode of Action
This compound interacts with its target by inhibiting the protein cytochrome P450 2A13 at micromolar concentrations . This interaction results in changes in the metabolic role of the liver, affecting the metabolism of various drugs .
Biochemical Pathways
This compound affects several biochemical pathways. It is known to interfere in certain disease-related progression pathways . For instance, it mitigates the level of TLR4/MyD88 and inhibits the phosphorylation of PI3K and p38 MAPK in LPS-treated cells . This results in reduced activation of NF-κB and AP-1, thereby decreasing the expression of proteins cycloxygenase-2 (COX-2) and prostaglandin E2 (PGE 2), which leads to an improvement in inflammation .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are still under investigation. It is known that the concentration of this molecule can vary depending on the source, the part extracted, the region, and the methods of extraction and characterization .
Result of Action
This compound has been found to have several beneficial effects on health, including anti-inflammatory, antioxidant, anticancer, antidiabetic, anti-arthritis, antimicrobial, antithrombotic, antihyperlipidemic, antinociceptive, and others . For example, in diabetic rats, oral treatment with this compound resulted in a significant reduction in blood glucose levels and an increase in insulin levels compared to diabetic control rats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this molecule can fluctuate depending on the source, the part of the plant extracted, the region, and the methods of extraction and characterization .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVLDHREVKTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197687 | |
| Record name | 4',5,7-trihydroxy-3'-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chrysoeriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-71-4 | |
| Record name | Chrysoeriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',5,7-trihydroxy-3'-methoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysoeriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4',5,7-trihydroxy-3'-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHRYSERIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q813145M20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chrysoeriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
330 - 331 °C | |
| Record name | Chrysoeriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


